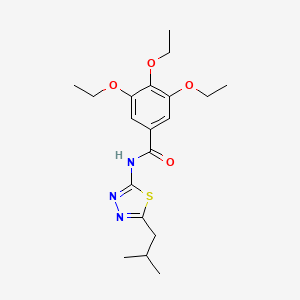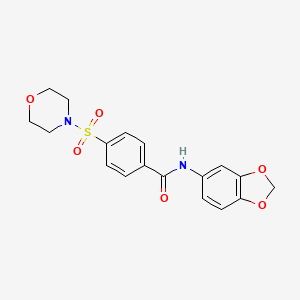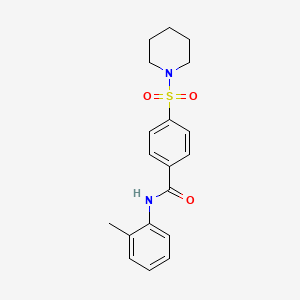![molecular formula C19H19N3O2 B3446134 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3446134.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide
説明
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide, also known as HMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMA is a synthetic derivative of quinoline, which is a class of organic compounds known for their diverse biological activities.
作用機序
The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is not fully understood. However, studies have suggested that N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide can induce apoptosis, a process of programmed cell death, in cancer cells. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of novel therapeutics. However, the limitations of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide include its low solubility and stability, which can affect its efficacy in vivo. In addition, the toxicity of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide needs to be thoroughly evaluated before its clinical use.
将来の方向性
There are several future directions for the research on N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide. One of the areas of interest is the development of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide-based therapeutics for the treatment of cancer and malaria. The optimization of the synthesis method of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is also an area of research that can lead to the development of more potent derivatives. Furthermore, the elucidation of the mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide can provide insights into the development of new drugs that target the same biological pathways.
Conclusion:
In conclusion, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is a novel compound that has shown promising results in various scientific research applications. The synthesis of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-hydroxy-8-methylquinoline with 3-pyridinemethanol and acetic anhydride in the presence of a catalyst. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has been studied for its potential use as an anticancer agent, antimalarial agent, and anti-inflammatory agent. The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide is not fully understood, but studies have suggested that it exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has several advantages, including its broad-spectrum activity against various biological targets, but also has limitations, including its low solubility and stability. The future directions for the research on N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide include the development of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide-based therapeutics, optimization of the synthesis method, and elucidation of the mechanism of action.
科学的研究の応用
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antimalarial agent, and anti-inflammatory agent. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide has also been investigated for its ability to inhibit the growth of bacteria and viruses.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-5-3-7-16-9-17(19(24)21-18(13)16)12-22(14(2)23)11-15-6-4-8-20-10-15/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNNPWLCGPQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3446062.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3446067.png)
![3,4,5-triethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3446073.png)
![3,4,5-triethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446074.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3446089.png)
![2-methoxy-4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3446093.png)
![2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3446106.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide](/img/structure/B3446114.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B3446129.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3446143.png)
![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3446144.png)